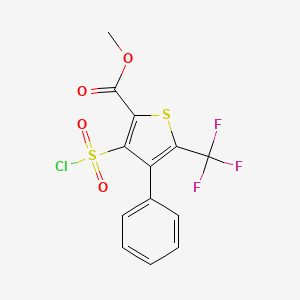

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O4S2/c1-21-12(18)9-10(23(14,19)20)8(7-5-3-2-4-6-7)11(22-9)13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEYQFWTRAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381088 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-98-8 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorosulphonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation of Thiophene Derivatives

The synthesis begins with the chlorosulfonation of a thiophene derivative. This step introduces the reactive chlorosulfonyl (-SO₂Cl) group at position 3 of the thiophene ring. Chlorosulfonic acid is commonly used as the reagent for this reaction, which is performed under controlled temperatures to prevent side reactions.

Esterification

Following chlorosulfonation, esterification is carried out to introduce the methyl ester group. Methanol is typically employed as both the reagent and solvent in this process. The reaction conditions include:

- Temperature: Ambient or slightly elevated (68–70°C)

- Catalyst: Acidic catalysts such as sulfuric acid may be used to promote esterification.

Reaction Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid | Controlled temperature (0–70°C) | Introduction of -SO₂Cl group |

| Esterification | Methanol | Ambient or elevated temperature | Formation of methyl ester |

Industrial Production Techniques

In industrial settings, large-scale production involves optimizing these reactions using advanced techniques such as:

- Continuous Flow Reactors : These reactors ensure precise control over reaction parameters, improving yield and consistency.

- Automated Control Systems : Automation minimizes human error and ensures reproducibility in large batches.

Chemical Modifications

The chlorosulfonyl group in the compound allows for further chemical modifications, enhancing its versatility in research applications. Common transformations include:

- Substitution Reactions : The -SO₂Cl group can be replaced with nucleophiles such as amines or alcohols.

- Oxidation and Reduction : The functional groups can be modified to introduce new properties.

Purification

After synthesis, the compound is purified using techniques such as:

- Chromatography : Silica gel chromatography with solvents like heptane and ethyl acetate.

- Vacuum Evaporation : Removal of solvents under reduced pressure to isolate the pure product.

Yield and Purity

The synthesis typically achieves high yields and purity levels:

- Yield: Up to 87% under optimized conditions.

- Purity: ≥95%, verified by analytical methods such as spectroscopy and chromatography.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₃H₈ClF₃O₄S₂ |

| Molecular Weight | 384.77 g/mol |

| Reaction Temperature | 0–70°C |

| Purity | ≥95% |

| Yield | Up to 87% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require specific conditions such as inert atmospheres, controlled temperatures, and appropriate solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while oxidation and reduction can lead to different functionalized thiophene compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

Case Study: Interaction with Nicotinic Receptors

A study explored the binding interactions of this compound with the human α7 nicotinic acetylcholine receptor. The findings indicated that it acts as a positive allosteric modulator, enhancing receptor activity, which could have implications for treating neurodegenerative diseases .

Agrochemicals

The compound is also being researched for its potential use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of this compound exhibited significant herbicidal activity against various weed species. The chlorosulfonyl group was identified as crucial for enhancing herbicidal efficacy .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiophene-2-carboxylate derivatives allows for tailored applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity :

- The chlorosulfonyl group in the target compound enables sulfonamide or sulfonate ester formation, critical in drug design (e.g., protease inhibitors) .

- Analogues lacking this group (e.g., PI-29378) are less reactive but serve as stable intermediates .

Lipophilicity :

- The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to compounds with polar groups (e.g., -OH in ) .

Biological Activity: Methyl 3-amino-5-phenylthiophene-2-carboxylate () has applications in peptidomimetics due to its amino group, contrasting with the target compound’s focus on sulfonyl-based reactivity.

Synthetic Utility: The methyl ester in the target compound can be hydrolyzed to a carboxylic acid for further derivatization, similar to ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate ().

Biological Activity

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 306935-98-8) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₃H₈ClF₃O₄S

- Molecular Weight : 384.78 g/mol

- IUPAC Name : Methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- SMILES Notation : COC(=O)C1=C(C(=C(S1)C(F)(F)F)C1=CC=CC=C1)S(Cl)(=O)=O

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized into antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, possess significant antimicrobial properties. A study demonstrated that thiophene derivatives inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

Thiophene compounds have been reported to exhibit anti-inflammatory effects. In vitro assays showed that this compound can inhibit the production of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways. This activity suggests a role in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group may interact with nucleophilic sites in enzymes, leading to inhibition.

- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes.

- Signal Transduction Modulation : Inhibition of key signaling pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step functionalization of thiophene derivatives. For example, chlorosulfonation reactions typically require controlled temperatures (0–5°C) using reagents like chlorosulfonic acid in anhydrous conditions. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of sulfonating agents are critical to avoid over-sulfonation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and functional groups (e.g., trifluoromethyl, chlorosulfonyl) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClFOS, MW 392.78) and isotopic patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1200 cm) stretches .

Q. How does the compound’s solubility and stability influence experimental design?

- Methodology : The compound is likely hydrophobic (logP ~4, estimated from analogous thiophene carboxylates ). Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions. Stability studies under varying pH and temperature are essential due to the hydrolytic sensitivity of the chlorosulfonyl group. Store under inert atmosphere at −20°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Methodology : The chlorosulfonyl (-SOCl) group is highly electrophilic. Kinetic studies using nucleophiles (e.g., amines, alcohols) in polar solvents reveal second-order kinetics. Computational modeling (DFT) can predict reaction pathways, highlighting the role of transition-state stabilization via hydrogen bonding .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction provides precise bond angles and conformations. For example, the thiophene ring’s planarity and substituent orientations (phenyl vs. trifluoromethyl) influence electronic properties. Co-crystallization with stabilizing agents (e.g., crown ethers) may improve crystal quality .

Q. What computational approaches predict the compound’s interactions in catalytic or supramolecular systems?

- Methodology : Molecular docking (AutoDock) or MD simulations can model interactions with biological targets (e.g., enzymes) or host-guest systems. Parameters like XlogP (hydrophobicity) and polar surface area (89.8 Ų, similar to related thiophenes ) guide solvent-accessible surface area (SASA) calculations.

Q. How should researchers address contradictory data in literature regarding this compound’s synthetic yields or spectral data?

- Methodology : Cross-validate results using orthogonal techniques. For example, if NMR signals overlap, employ 2D-COSY or HSQC to resolve ambiguities. Reproduce syntheses under strictly controlled conditions (e.g., moisture-free, inert gas) to isolate variables affecting yield .

Q. What safety protocols are critical when handling the chlorosulfonyl moiety during scale-up reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.